molecular formula C12H23NO4 B3043987 Boc-alpha-methyl-DL-leucine CAS No. 97534-52-6

Boc-alpha-methyl-DL-leucine

Cat. No.: B3043987
CAS No.: 97534-52-6
M. Wt: 245.32 g/mol
InChI Key: GYOVBMLJVOOBQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Boc-alpha-methyl-DL-leucine is a derivative of the branched-chain amino acid leucine . The primary targets of this compound are enzymes involved in the metabolism of branched-chain amino acids . These enzymes play a pivotal role in the synthesis of multifunctional targets, and as amino functions often occur in this context, issues related to their protection become prominent .

Mode of Action

The compound interacts with its targets through a process known as Boc-protection . This process involves the conversion of an amino function to a tert-butyl carbamate, also known as a Boc-derivative . This conversion is generally the first option when there is a need to protect an amino function due to the attractive properties of the resulting Boc-derivative .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the metabolism of branched-chain amino acids . The compound, being a derivative of leucine, plays a role in the catabolic pathway of branched-chain amino acids. This pathway involves a reversible transamination that converts branched-chain amino acids into branched-chain ketoacids .

Pharmacokinetics

The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by its boc-protection . This protection increases the compound’s stability towards most nucleophiles and bases , which could potentially impact its bioavailability.

Result of Action

The result of this compound’s action is the formation of Boc-protected amines and amino acids . These products are stable towards most nucleophiles and bases, making them useful in various biochemical contexts . The compound’s action also facilitates the synthesis of multifunctional targets .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s Boc-protection can be cleaved under anhydrous acidic conditions . Additionally, the compound’s stability and efficacy can be affected by the presence of certain nucleophiles and bases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-alpha-methyl-DL-leucine typically involves the protection of the amino group of alpha-methyl-DL-leucine with a Boc group. This can be achieved by reacting alpha-methyl-DL-leucine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to minimize side reactions and ensure high purity of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the methyl group on the alpha carbon, which can influence the steric and electronic properties of the compound. This makes it particularly useful in the synthesis of peptides with specific structural requirements .

Properties

IUPAC Name

2,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-8(2)7-12(6,9(14)15)13-10(16)17-11(3,4)5/h8H,7H2,1-6H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOVBMLJVOOBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 2-amino-2,4-dimethylpentanoic acid (1 g, 6.89 mmol) in tetrahydrofuran (15 mL) and water (15 mL) was added K2CO3 (3.81 g, 27.5 mmol) and the reaction mixture was stirred at room temperature for 10 min. To the resultant mixture (BOC)2O (3.20 mL, 13.77 mmol) was added dropwise and the reaction mixture was allowed to stir at room temperature for 14 h. The reaction mixture was then concentrated under reduced pressure. The aqueous layer was washed with ethyl acetate (3×15 mL) and acidified with a saturated aqueous solution of citric acid (25 mL) then extracted with ethyl acetate (3×50 mL). The combined organic extracts were washed with water (2×15 mL), brine (20 mL), dried over sodium sulfate and concentrated under reduced pressure to afford 2-((tert-butoxycarbonyl)amino)-2,4-dimethylpentanoic acid (1.6 g, 6.89 mmol, quantitative yield) as a white solid. 1H NMR (400 MHz, CDCl3) δ 5.36 (bs, 1H), 2.10 (m, 1H), 1.77 (m, 2H), 1.74-1.65 (m, 3H), 1.59 (s, 9H), 0.89 (m, 3H), 0.94 (m, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3.81 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-alpha-methyl-DL-leucine
Reactant of Route 2
Reactant of Route 2
Boc-alpha-methyl-DL-leucine
Reactant of Route 3
Reactant of Route 3
Boc-alpha-methyl-DL-leucine
Reactant of Route 4
Reactant of Route 4
Boc-alpha-methyl-DL-leucine
Reactant of Route 5
Reactant of Route 5
Boc-alpha-methyl-DL-leucine
Reactant of Route 6
Boc-alpha-methyl-DL-leucine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.